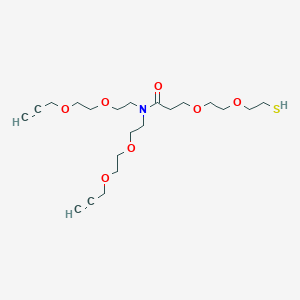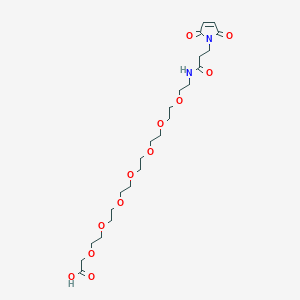
Mal-propionylamido-PEG4-NHS acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-propionylamido-PEG4-NHS acetate is a specialized chemical compound widely used in bioconjugation and drug delivery applications. It features a maleimide group that reacts specifically with thiol groups, forming a stable covalent bond, and an NHS ester that reacts with amine groups, making it a versatile linker for attaching biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-propionylamido-PEG4-NHS acetate typically involves the reaction of maleic anhydride with propionylamino-PEG4-NHS in the presence of a suitable solvent and catalyst. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems to achieve the desired purity and quantity. The process is optimized to minimize impurities and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Mal-propionylamido-PEG4-NHS acetate undergoes several types of chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form maleic acid derivatives.
Reduction: The NHS ester can be reduced to form amine derivatives.
Substitution: The maleimide group can undergo nucleophilic substitution reactions with thiol-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Thiol-containing compounds like cysteine and glutathione are used as nucleophiles.
Major Products Formed:
Oxidation: Maleic acid derivatives.
Reduction: Amine derivatives.
Substitution: Thiol-maleimide conjugates.
Aplicaciones Científicas De Investigación
Mal-propionylamido-PEG4-NHS acetate is extensively used in various scientific research fields:
Chemistry: It is used as a linker in the synthesis of complex organic molecules.
Biology: It facilitates the conjugation of biomolecules for studying protein interactions and functions.
Medicine: It is employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: It is used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The compound exerts its effects through the formation of covalent bonds with thiol and amine groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thiol-maleimide conjugates, while the NHS ester reacts with amine groups to form amide bonds. These reactions enable the bioconjugation of various biomolecules, enhancing their stability and functionality.
Comparación Con Compuestos Similares
Mal-PEG2-NHS ester
Mal-PEG4-NHS ester
Mal-PEG8-NHS ester
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O11/c25-16(5-7-23-17(26)1-2-18(23)27)22-6-8-31-9-10-32-11-12-33-13-14-34-15-21(30)35-24-19(28)3-4-20(24)29/h1-2H,3-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOBORXZPQETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)









